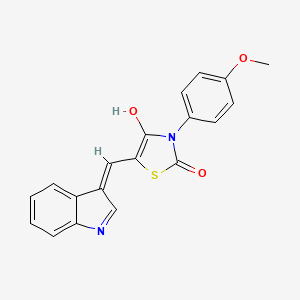
methyl 4-hydroxy-1-(3-nitrobenzyl)prolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-hydroxy-1-(3-nitrobenzyl)prolinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
Methyl 4-hydroxy-1-(3-nitrobenzyl)prolinate acts as a competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological processes, including learning and memory, and its dysfunction has been implicated in several neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. By blocking the activity of mGluR5, methyl 4-hydroxy-1-(3-nitrobenzyl)prolinate can modulate the neurotransmitter system and potentially alleviate the symptoms associated with these disorders.
Biochemical and Physiological Effects:
Methyl 4-hydroxy-1-(3-nitrobenzyl)prolinate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of mGluR5 with high selectivity and potency. In vivo studies have shown that it can modulate the release of neurotransmitters such as dopamine and glutamate, and improve cognitive function in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-hydroxy-1-(3-nitrobenzyl)prolinate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action is well understood. It has high selectivity and potency for mGluR5, making it a useful tool for studying the function of this receptor. However, one of the limitations of this compound is its potential toxicity, which should be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for research on methyl 4-hydroxy-1-(3-nitrobenzyl)prolinate. One direction is the development of novel drugs based on this compound for the treatment of neurological disorders. Another direction is the study of its potential applications in other fields, such as agriculture and environmental science. Additionally, further research is needed to understand the full range of its biochemical and physiological effects, as well as its potential limitations and toxicity.
Méthodes De Synthèse
Methyl 4-hydroxy-1-(3-nitrobenzyl)prolinate can be synthesized using different methods. One of the most common methods is the reaction between 4-hydroxyproline and 3-nitrobenzaldehyde in the presence of a catalyst such as triethylamine. The reaction takes place in a solvent such as dichloromethane, and the product is obtained through purification using column chromatography. Other methods include the use of different catalysts and solvents, such as piperidine and acetonitrile.
Applications De Recherche Scientifique
Methyl 4-hydroxy-1-(3-nitrobenzyl)prolinate has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, this compound has been used as a building block for the synthesis of novel drugs. In biochemistry, it has been used as a probe to study protein-ligand interactions. In neuroscience, it has been used as a tool to study the function of neurotransmitter receptors.
Propriétés
IUPAC Name |
methyl 4-hydroxy-1-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-20-13(17)12-6-11(16)8-14(12)7-9-3-2-4-10(5-9)15(18)19/h2-5,11-12,16H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZECJVNTCRFDDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1CC2=CC(=CC=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-1-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-cyclopentyl-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6079494.png)
![1-(4-fluorobenzyl)-4-{[3-(methylthio)benzyl]amino}-2-pyrrolidinone](/img/structure/B6079497.png)
![N-(3-pyridinylmethyl)-3-{[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6079502.png)
![(4-chlorophenyl)[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6079513.png)

![N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-4-nitrobenzenesulfonamide hydrochloride](/img/structure/B6079531.png)
![3-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6079536.png)
![(4-{[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B6079548.png)
![N-(4-acetylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B6079552.png)
![6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B6079558.png)

![N-allyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6079575.png)
![2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride](/img/structure/B6079583.png)
![1-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}isoquinoline](/img/structure/B6079589.png)